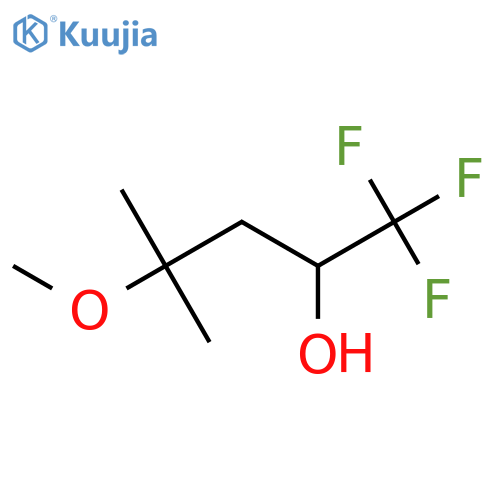Cas no 1694902-58-3 (1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol)

1694902-58-3 structure
商品名:1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol
1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol
- 1694902-58-3
- EN300-1932427
-
- インチ: 1S/C7H13F3O2/c1-6(2,12-3)4-5(11)7(8,9)10/h5,11H,4H2,1-3H3
- InChIKey: WXAGRFLIMGGIMX-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(C)(C)OC)O)(F)F
計算された属性
- せいみつぶんしりょう: 186.08676414g/mol
- どういたいしつりょう: 186.08676414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 29.5Ų
1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1932427-0.05g |
1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol |
1694902-58-3 | 95% | 0.05g |
$197.0 | 2023-09-17 | |
| Enamine | EN300-1932427-0.1g |
1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol |
1694902-58-3 | 95% | 0.1g |
$293.0 | 2023-09-17 | |
| 1PlusChem | 1P024952-500mg |
1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol |
1694902-58-3 | 95% | 500mg |
$873.00 | 2024-06-19 | |
| 1PlusChem | 1P024952-250mg |
1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol |
1694902-58-3 | 95% | 250mg |
$579.00 | 2024-06-19 | |
| Enamine | EN300-1932427-10g |
1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol |
1694902-58-3 | 95% | 10g |
$3622.0 | 2023-09-17 | |
| 1PlusChem | 1P024952-10g |
1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol |
1694902-58-3 | 95% | 10g |
$4539.00 | 2024-06-19 | |
| Enamine | EN300-1932427-5g |
1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol |
1694902-58-3 | 95% | 5g |
$2443.0 | 2023-09-17 | |
| 1PlusChem | 1P024952-1g |
1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol |
1694902-58-3 | 95% | 1g |
$1103.00 | 2024-06-19 | |
| 1PlusChem | 1P024952-2.5g |
1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol |
1694902-58-3 | 95% | 2.5g |
$2102.00 | 2024-06-19 | |
| Aaron | AR0249DE-50mg |
1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol |
1694902-58-3 | 95% | 50mg |
$296.00 | 2025-02-15 |
1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol 関連文献
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
1694902-58-3 (1,1,1-trifluoro-4-methoxy-4-methylpentan-2-ol) 関連製品
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量